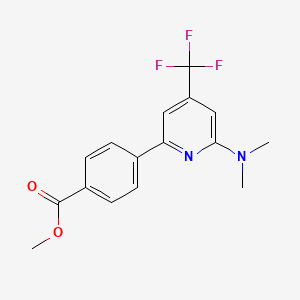

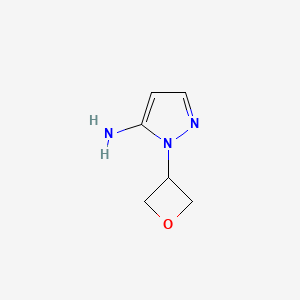

![molecular formula C7H6N4O2 B1396327 3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1306738-89-5](/img/structure/B1396327.png)

3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Übersicht

Beschreibung

“3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a heterocyclic organic compound . It is a unique compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds like “3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” has been a subject of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Molecular Structure Analysis

The molecular structure of “3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is characterized by a 1,2,4-triazole ring substituted with an amino group .

Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .

Wissenschaftliche Forschungsanwendungen

Synthesis of Amide Derivatives

A study by Gandikota et al. (2017) demonstrates a facile synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, highlighting its importance in bio-medicinal chemistry due to its good structure-activity relationship. These derivatives exhibit a wide range of biological activities including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and antioxidant activities. Their effectiveness against various micro-organisms like Staphylococcus aureus and Escherichia coli underlines their potential in treating diseases such as schistosomiasis and in addressing glutamate dysfunction related neurological and psychiatric disorders (Gandikota, Bolla, Viswanath, & Bethi, 2017).

Antibacterial Activity

The work by Xiao et al. (2014) on the synthesis and antibacterial activity evaluation of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives showcases the compound's utility in developing new antibacterial agents. This research revealed that specific derivatives exhibited promising activity against Escherichia coli and Pseudomonas aeruginosa, underscoring the potential of these compounds in antimicrobial therapy (Xiao, Li, Guo, Hu, Chai, & He, 2014).

Antimicrobial Activity and X-ray Crystallography

Research by Ruisi et al. (2010) on Triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrates the synthesis and characterization of these compounds, which showed in vitro activity against Gram-positive bacteria. This study provides valuable insights into the structural chemistry of these compounds and their potential as antimicrobial agents (Ruisi, Canfora, Bruno, Rotondo, Mastropietro, Debbia, Girasolo, & Megna, 2010).

Microwave-Assisted Synthesis Protocol

Ibrahim et al. (2020) developed a versatile and convergent approach for the synthesis of functionalized mono- and bis-[1,2,4]triazolo[1,5-a]pyridines using microwave irradiation. This metal-free C–N bond construction method showcases the efficiency and environmental friendliness of synthesizing these derivatives, highlighting their significance in the rapid design of triazolopyridine frameworks (Ibrahim, Behbehani, & Arafa, 2020).

Oxidative Cyclization for Pharmaceutical Applications

El-Kurdi et al. (2021) highlight the synthesis of triazolopyridines through oxidative cyclization using N-Chlorosuccinimide (NCS), indicating their significant pharmaceutical applications. This study exemplifies the utility of triazolopyridines in drug development, emphasizing their biological activity and potential in creating new pharmaceuticals (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H2,8,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFBZFHVWCARRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

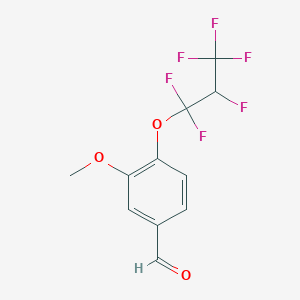

![N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396245.png)

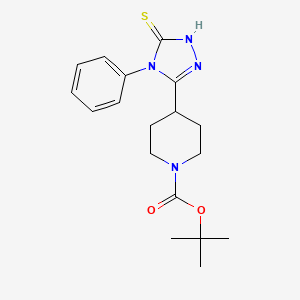

![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)

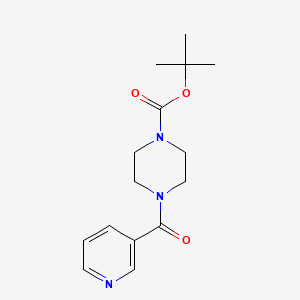

![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)

![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)

![1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1396265.png)